molecular formula C8H12BrNOS B13320566 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol

Cat. No.: B13320566
M. Wt: 250.16 g/mol
InChI Key: QRAUOWAQJFHPDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative. One common method includes the use of a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups. The bromothiophene moiety may engage in π-π interactions with aromatic residues, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-Chlorothiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-{[(3-Methylthiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a methyl group instead of bromine.

    3-{[(3-Fluorothiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with other molecules .

Biological Activity

3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol, also known by its CAS number 1247716-66-0, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂BrNOS
  • Molecular Weight : 250.16 g/mol
  • LogP : 1.9826 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 3
  • Rotatable Bonds : 5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the bromothiophenyl moiety suggests potential interactions with GABAergic systems, which could influence neurotransmitter release and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

CompoundActivityTarget Organism
3-Bromothiophen DerivativeAntibacterialEscherichia coli
3-Bromothiophen DerivativeAntifungalCandida albicans

Neuropharmacological Effects

The compound is hypothesized to influence GABAergic neurotransmission. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels in the brain, which may have therapeutic implications for neurological disorders such as epilepsy and anxiety disorders.

Case Studies

  • GABAergic Modulation : A study focused on the structural analogs of this compound demonstrated that these compounds could effectively inhibit GABA-AT, leading to elevated GABA concentrations in neuronal cultures. This suggests a potential application in treating conditions characterized by GABA deficiency.
  • Antimicrobial Efficacy : In a comparative analysis, derivatives of the compound were tested against a panel of pathogens. The results indicated a significant reduction in bacterial viability at low micromolar concentrations, showcasing its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Antioxidant Properties : Similar compounds have shown promising antioxidant activity through DPPH radical scavenging assays, suggesting that they may protect against oxidative stress.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bromothiophenyl group can enhance or diminish biological activity, indicating the importance of this moiety in drug design.

Properties

Molecular Formula

C8H12BrNOS

Molecular Weight

250.16 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C8H12BrNOS/c9-7-2-5-12-8(7)6-10-3-1-4-11/h2,5,10-11H,1,3-4,6H2

InChI Key

QRAUOWAQJFHPDR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CNCCCO

Origin of Product

United States

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